molecular formula C15H18O3 B133268 Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate CAS No. 880088-78-8

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate

Cat. No. B133268
M. Wt: 246.3 g/mol
InChI Key: PXFHOZWONRQTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

A patent describes a process for the production of a similar compound, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile2. This compound is used for the production of drugs, such as Fexofenadine2. The synthesis involves several steps, including Friedel-Crafts acylation, cyclisation, bromination, cyanide substitution, and alkylation2.



Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is not readily available in the literature. However, its molecular formula is C15H18O33.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature. However, its molecular weight is 246.302003.


Scientific Research Applications

Oxidation Reactions and Radical Cations

Research has demonstrated that the one-electron oxidation of similar compounds leads to radical cations, indicating the influence of structural effects and pH on side-chain fragmentation reactivity. Such studies help in understanding the stability and reactivity of radical intermediates in oxidation processes (Bietti & Capone, 2008).

Formation of Cyclopropane Derivatives

Studies have also shown the formation of cyclopropane derivatives through reactions like the Blaise rearrangement. These reactions are significant for constructing complex molecules and have applications in synthesizing pharmaceuticals and other organic compounds (Abe & Suehiro, 1982).

Photopolymerization

A novel application involves the use of derivatives in photopolymerization processes, where compounds are used as photoinitiators or part of the polymer structure to facilitate cross-linking under UV irradiation. This has implications for developing new materials with specific optical properties (Guillaneuf et al., 2010).

Chemical Ionization and Fragmentation

Chemical ionization induced fragmentations have been studied to understand the breakdown of similar compounds under specific conditions, providing insights into the stability of molecular structures and the potential for forming new compounds through fragmentation (Hancock & Weigel, 1979).

Safety And Hazards

Specific safety and hazard information for “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is not readily available in the literature.


Future Directions

“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is offered by Benchchem for research purposes1. This suggests that it may have potential applications in future research and development.


Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFHOZWONRQTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477008
Record name methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate

CAS RN

880088-78-8
Record name methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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